molecular formula C7H11ClN4O B2531202 (1E)-3-(4-chloro-1H-pyrazol-1-yl)-N'-hydroxy-2-methylpropanimidamide CAS No. 1006360-94-6

(1E)-3-(4-chloro-1H-pyrazol-1-yl)-N'-hydroxy-2-methylpropanimidamide

Cat. No.: B2531202
CAS No.: 1006360-94-6
M. Wt: 202.64
InChI Key: JTBHKCIWAWOIAM-UHFFFAOYSA-N
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Description

(1E)-3-(4-Chloro-1H-pyrazol-1-yl)-N'-hydroxy-2-methylpropanimidamide is a pyrazole-derived compound featuring a hydroxyimidamide functional group and a 4-chloro-substituted pyrazole ring. Its molecular formula is C₇H₁₁ClN₄O, with a molecular weight of 202.64 g/mol (CAS No. 1006360-94-6) . The compound is synthesized with a purity of 95% and is structurally characterized by:

  • A 4-chloro-1H-pyrazole core, which enhances electrophilic reactivity.

This structure positions it as a candidate for pharmaceutical and agrochemical applications, particularly in enzyme inhibition due to its hydroxamic acid-like moiety .

Properties

IUPAC Name

3-(4-chloropyrazol-1-yl)-N'-hydroxy-2-methylpropanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClN4O/c1-5(7(9)11-13)3-12-4-6(8)2-10-12/h2,4-5,13H,3H2,1H3,(H2,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTBHKCIWAWOIAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C=C(C=N1)Cl)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CN1C=C(C=N1)Cl)/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(1E)-3-(4-chloro-1H-pyrazol-1-yl)-N'-hydroxy-2-methylpropanimidamide is a compound of significant interest due to its potential biological activities, particularly in the realms of anti-inflammatory and antibacterial effects. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C7H11ClN4O
  • Molecular Weight : 202.64 g/mol
  • Hydrogen Bond Donor Count : 2
  • Hydrogen Bond Acceptor Count : 3
  • Rotatable Bond Count : 3
    These properties suggest that the compound may exhibit specific interactions with biological targets, influencing its pharmacological profile .

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of pyrazole derivatives. For instance, compounds similar to this compound have demonstrated significant inhibition of cyclooxygenase enzymes (COX), which are crucial in the inflammatory process.

Table 1: Comparison of COX Inhibition

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)Selectivity Index
This compoundTBDTBDTBD
Celecoxib0.010.022.0
Indomethacin0.050.031.67

Note: TBD indicates that specific values for the compound are yet to be determined.

In a study by Sivaramakarthikeyan et al., several pyrazole derivatives were evaluated for their anti-inflammatory effects using the carrageenan-induced rat paw edema model, revealing that certain derivatives exhibited minimal degenerative changes in histopathology, indicating safety alongside efficacy .

Antibacterial Activity

The antibacterial potential of pyrazole-based compounds has also been explored. Research indicates that derivatives similar to this compound possess significant antibacterial activity against various strains of bacteria.

Table 2: Antibacterial Activity Against Common Strains

CompoundBacterial StrainZone of Inhibition (mm)
This compoundE. coliTBD
S. aureusTBD
Control (Ciprofloxacin)E. coli30
Control (Ciprofloxacin)S. aureus28

The above table illustrates the comparative effectiveness of this compound against established antibiotics .

Case Studies and Research Findings

A comprehensive investigation into the pharmacological profile of similar pyrazole compounds revealed their ability to inhibit COX enzymes effectively while maintaining a favorable safety profile in vivo . The studies employed molecular docking techniques to predict binding affinities and mechanisms of action, confirming that these compounds could serve as potential leads for developing new anti-inflammatory agents.

Moreover, the synthesis and characterization of various pyrazole derivatives have been documented, with specific attention to their structure–activity relationships (SAR). This research is critical for optimizing the efficacy and selectivity of these compounds .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of (1E)-3-(4-chloro-1H-pyrazol-1-yl)-N'-hydroxy-2-methylpropanimidamide is C7_7H11_{11}ClN4_4O, with a molecular weight of 202.64 g/mol. The compound features a pyrazole ring, which is known for its versatility in medicinal chemistry due to its biological activity .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of pyrazole derivatives, including this compound. Pyrazole compounds have been shown to inhibit various cancer cell lines through different mechanisms, including the inhibition of cyclin-dependent kinases and other signaling pathways associated with tumor growth.

  • Case Study : A derivative of the pyrazole class exhibited significant cytotoxicity against A375 melanoma cells, with an IC50_{50} value of 4.2 μM . This suggests that compounds like this compound may have similar therapeutic potential.

Anti-inflammatory Properties

Pyrazole derivatives are also recognized for their anti-inflammatory effects. The compound's structural features may contribute to its ability to modulate inflammatory pathways, making it a candidate for developing new anti-inflammatory drugs.

  • Research Insight : Pyrazole-based drugs such as celecoxib are already used in clinical settings for their anti-inflammatory properties, indicating a promising avenue for further research into similar compounds .

Pharmacological Profiles

The pharmacological profiles of pyrazole derivatives are diverse, encompassing various biological activities:

Activity TypeDescriptionExample Compounds
AnticancerInhibition of cancer cell proliferationN-(2-(4-methylpiperazin-1-yl)ethyl)-4-(pyridine-4-yl)-1H-pyrazole-1-carboxamide
Anti-inflammatoryReduction of inflammation markersCelecoxib
AnalgesicPain relief through COX inhibitionPhenylbutazone
AntimicrobialBroad-spectrum activity against pathogensPyrazofurin

Synthetic Approaches

The synthesis of this compound can be achieved through various methods, including:

  • Condensation Reactions : Utilizing appropriate precursors to form the pyrazole ring.
  • Hydroxylation : Introducing the hydroxyl group at the N' position through specific reagents.
  • Chlorination : The introduction of the chlorine atom can be performed using chlorinating agents during the synthesis process.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyimidamide group (-NH-OH) undergoes oxidation to form nitroso or nitrile derivatives under controlled conditions. For example:

Reaction ConditionsProduct FormedYieldSource Analog
H₂O₂ (30%), AcOH, 50°C, 4 hrs3-(4-Chloro-1H-pyrazol-1-yl)-2-methylpropanenitrile68%
KMnO₄ (aq), H₂SO₄, RT, 12 hrsCorresponding oxime (N-oxide derivative)52%

Mechanistic Insight : Oxidation proceeds via radical intermediates, with hydrogen peroxide favoring nitrile formation through dehydration, while permanganate stabilizes the oxime intermediate .

Substitution Reactions

The 4-chloro substituent on the pyrazole ring participates in nucleophilic aromatic substitution (NAS) under basic or transition-metal-catalyzed conditions:

Reagent/CatalystConditionsProductSelectivity
NH₃ (excess), CuI, DMF, 100°C3-(4-Amino-1H-pyrazol-1-yl)-N'-hydroxy-2-methylpropanimidamide74%
KOtBu, Pd(OAc)₂, 80°C4-Methoxy-pyrazole derivative63%

Key Observation : The chloro group shows higher reactivity toward amine nucleophiles compared to alkoxy groups, likely due to electronic effects of the pyrazole ring .

Reduction Reactions

The imidamide moiety can be reduced to primary amines using borohydrides or catalytic hydrogenation:

Reducing AgentConditionsProductPurity
NaBH₄, MeOH, 0°C → RT3-(4-Chloro-1H-pyrazol-1-yl)-2-methylpropan-1-amine89%
H₂ (1 atm), Pd/C, EtOH, 25°CSame amine product92%

Side Products : Over-reduction to secondary amines (<5%) occurs with prolonged hydrogenation .

Cyclization Pathways

Intramolecular cyclization forms heterocyclic systems under acidic or thermal conditions:

ConditionsProductDriving Force
HCl (conc.), reflux, 6 hrsPyrazolo[1,5-a]pyrimidin-4-amineElimination of H₂O
TFA, DCM, 40°C, 3 hrs1,2,4-Oxadiazole fused derivativeN-O bond rearrangement

Notable Example : Cyclization with trifluoroacetic acid (TFA) yields a 1,2,4-oxadiazole ring, a motif common in GPR119 agonists .

Complexation with Metal Ions

The hydroxyimidamide group acts as a bidentate ligand for transition metals:

Metal SaltConditionsComplex StructureApplication
FeCl₃·6H₂OEtOH, RT, 2 hrsOctahedral Fe(III) complexCatalytic oxidation
Cu(NO₃)₂·3H₂OH₂O, 60°C, 1 hrSquare-planar Cu(II) complexAntimicrobial studies

Stability : Complexes exhibit stability up to 200°C, confirmed by TGA-DSC .

Hydrolysis and Stability

The compound undergoes pH-dependent hydrolysis:

pHPrimary ProductHalf-Life (25°C)
2.03-(4-Chloro-1H-pyrazol-1-yl)-2-methylpropanoic acid12 min
7.4Stable (>95% unchanged after 24 hrs)N/A
10.0Degradation to multiple undefined species45 min

Implication : Acidic conditions rapidly cleave the imidamide group, necessitating neutral buffers for storage .

Comparative Reactivity Table

Reaction TypeRate Constant (k, s⁻¹)Activation Energy (kJ/mol)
Oxidation (H₂O₂)1.2 × 10⁻³45.3
Substitution (NH₃)3.8 × 10⁻⁴67.1
Reduction (NaBH₄)9.1 × 10⁻⁴38.9

Data derived from kinetic studies of structurally related hydroxyimidamides .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Differences

The compound is compared to three analogs (Table 1):

Table 1: Structural and Physicochemical Comparison

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Pyrazole Substituents Purity
(1E)-3-(4-Chloro-1H-pyrazol-1-yl)-N'-hydroxy-2-methylpropanimidamide 1006360-94-6 C₇H₁₁ClN₄O 202.64 4-Cl 95%
(1Z)-3-(4-Chloro-3-methyl-1H-pyrazol-1-yl)-N'-hydroxy-2-methylpropanimidamide 1174905-89-5 C₈H₁₃ClN₄O 216.67 4-Cl, 3-CH₃ 95%
3-(4-Chloro-3-methyl-1H-pyrazol-1-yl)-N'-hydroxy-2-methylpropanimidamide EN300-232253 C₈H₁₃ClN₄O* 229.28 4-Cl, 3-CH₃ 95%
2-(4-Chloro-1H-pyrazol-1-yl)-N'-hydroxyethylimidamide N/A C₆H₉ClN₄O 188.62 4-Cl N/A

*Note: Discrepancy in molecular formula for CAS EN300-232253 (reported as C₁₄H₁₅NO₂ in , likely a typo).

Key Observations:

Substituent Effects: The 4-chloro group in the target compound increases electronegativity, enhancing binding to electron-rich biological targets. The Z-isomer (CAS 1174905-89-5) has a distinct spatial arrangement, which may alter solubility and metabolic stability compared to the E-isomer .

Side-Chain Modifications :

  • Replacing the methylpropanimidamide group with ethylimidamide () reduces molecular weight (188.62 vs. 202.64) and may improve membrane permeability .

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